

An In-Depth Technical Guide to the Chemical Structure and Properties of Hesperadin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperadin is a potent and selective, ATP-competitive small molecule inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2][3][4][5] Its ability to disrupt chromosome alignment and segregation by overriding the spindle assembly checkpoint (SAC) has established it as an invaluable tool in cell cycle research and a potential scaffold for the development of anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Hesperadin. It includes detailed experimental protocols for key assays and visual diagrams of its mechanism of action to facilitate its application in a research and drug development setting.

Chemical Structure and Physicochemical Properties

Hesperadin is an indolinone derivative with the IUPAC name N-[(3Z)-2-Oxo-3-(phenyl{4-[(piperidin-1-yl)methyl]anilino}methylidene)-2,3-dihydro-1H-indol-5-yl]ethanesulfonamide. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	N-[(3Z)-2-Oxo-3-(phenyl{4- [(piperidin-1- yl)methyl]anilino}methylidene)- 2,3-dihydro-1H-indol-5- yl]ethanesulfonamide	[6]
CAS Number	422513-13-1	[1][5]
Chemical Formula	C29H32N4O3S	[1]
Molecular Weight	516.66 g/mol	[5]
Appearance	Solid	N/A
Solubility	Soluble in DMSO	N/A

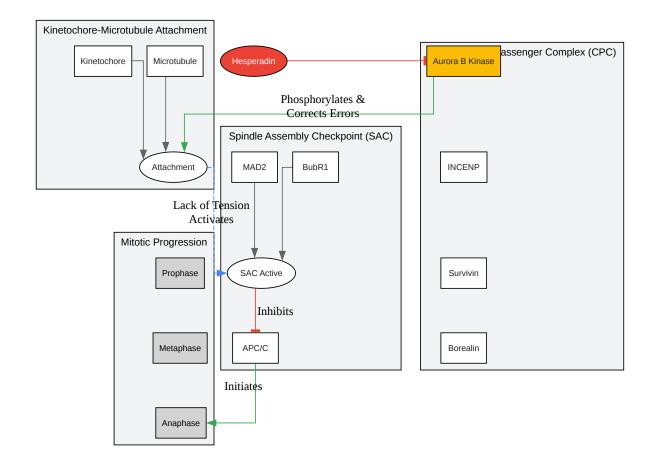
Mechanism of Action and Biological Activity

Hesperadin functions as an ATP-competitive inhibitor of Aurora kinases, with a pronounced selectivity for Aurora B.[2][3] Aurora B is a crucial component of the chromosomal passenger complex (CPC), which ensures the correct attachment of microtubules to kinetochores and is a key regulator of the spindle assembly checkpoint (SAC).

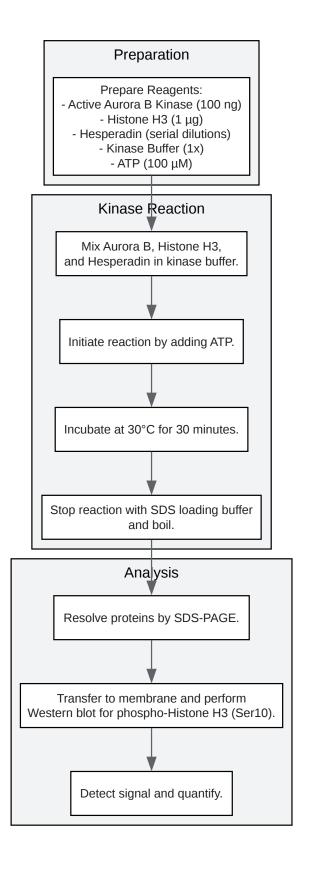
By inhibiting Aurora B, **Hesperadin** prevents the phosphorylation of key substrates, including histone H3 at serine 10 (a hallmark of mitosis) and other proteins involved in the correction of erroneous kinetochore-microtubule attachments.[7] This leads to a failure in the proper alignment of chromosomes at the metaphase plate. Crucially, **Hesperadin**'s inhibition of Aurora B overrides the spindle assembly checkpoint, causing cells to exit mitosis and enter anaphase prematurely, even in the presence of misaligned chromosomes. This aberrant cell division often results in the formation of polyploid cells and can ultimately lead to apoptosis.[1]

The signaling pathway affected by **Hesperadin** is depicted below:









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References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hesperadin | Parasite | Aurora Kinase | Influenza Virus | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Aurora kinase B Wikipedia [en.wikipedia.org]
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